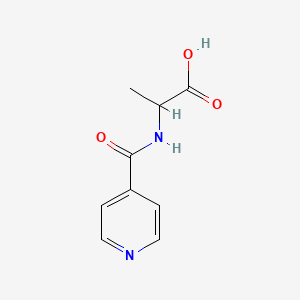
N-Isonicotinoylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isonicotinoylalanine is a derivative of the amino acid alanine, which has been chemically modified to include an isonicotinoyl group. This modification is significant in the field of medicinal chemistry as it can influence the interaction of the molecule with biological targets, such as the VLA-4 receptor. The VLA-4 receptor is involved in various cellular processes, including adhesion and signaling, making it a potential target for therapeutic intervention in diseases where these processes are dysregulated .
Synthesis Analysis
The synthesis of N-isonicotinoyl-(L)-4-aminophenylalanine derivatives has been explored to create compounds with high binding affinity to the VLA-4 receptor. These derivatives are synthesized through a series of chemical reactions that introduce the isonicotinoyl group into the amino acid structure. The synthesis process aims to achieve tight binding antagonists for VLA-4, which could have therapeutic applications. The precise synthesis methods and the chemical reactions involved are not detailed in the provided data, but the resulting compounds exhibit subnanomolar binding affinity, indicating a successful synthesis strategy .
Molecular Structure Analysis
The molecular structure of N-isonicotinoylalanine derivatives is designed to interact specifically with the VLA-4 receptor. The presence of the isonicotinoyl group is likely to play a crucial role in the binding affinity of these compounds. Although the exact molecular interactions are not described in the provided data, the high binding affinity suggests that the molecular structure of these derivatives is well-suited for interaction with VLA-4. The structural analysis of these compounds would typically involve techniques such as X-ray crystallography or NMR spectroscopy to determine the conformation and orientation of the isonicotinoyl group in relation to the amino acid backbone .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-isonicotinoylalanine derivatives are crucial for achieving the desired biological activity. The derivatives are designed to exhibit not only high binding affinity but also significant off-rates, which refers to the rate at which the compound dissociates from the VLA-4 receptor. The balance between binding affinity, off-rate, protein binding, and pharmacokinetics is a complex interplay that is essential for the development of effective VLA-4 antagonists. The chemical reactions and modifications made to the amino acid structure are tailored to optimize these properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-isonicotinoylalanine derivatives, such as solubility, stability, and reactivity, are important for their potential as therapeutic agents. These properties can affect the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). The provided data does not include specific details on these properties, but the mention of pharmacokinetics suggests that these aspects have been considered in the evaluation of the derivatives. The physical and chemical properties are likely optimized to ensure that the compounds maintain their activity and have an acceptable safety profile .
Scientific Research Applications
Biosensors for Amino Acid Detection
A review on the development of sensors and biosensors highlights the interdisciplinary approach in constructing devices for detecting amino acids such as phenylalanine, tyrosine, and tryptophan. These sensors utilize conducting polymers and molecularly imprinted polymers for electrochemical detection, emphasizing their significance in medicine and pharmacy for quality control of medicines and disease monitoring (Dinu & Apetrei, 2022).
Metabolite Profiling in Disease Research
Metabolomics, the study of metabolites in biological systems, has emerged as a tool in identifying biomarkers for diseases like Parkinson’s. Research in this area often involves profiling amino acids and their metabolites to understand disease pathophysiology, suggesting that compounds such as N-Isonicotinoylalanine could be relevant in the context of metabolic studies and disease biomarker identification (Havelund et al., 2017).
Nutritional and Pharmacological Management of Metabolic Disorders
In the treatment of phenylketonuria (PKU), a condition characterized by the inability to metabolize phenylalanine, advancements include the use of glycomacropeptide, a protein low in phenylalanine, suggesting a role for detailed study of amino acids and their derivatives in dietary management (Ney, Blank, & Hansen, 2013).
Ethical Considerations in Research
The application of compounds like N-Isonicotinoylalanine in research, especially when involving live subjects, prompts discussions on ethical considerations. It’s important to refine methods used in research to improve the welfare of subjects and ensure scientific rigor, indicating a broader context where ethical research practices intersect with scientific exploration (Sloman et al., 2019).
Safety and Hazards
When handling N-Isonicotinoylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
- One potential target could be nicotinic acetylcholine receptors (nAChRs) . These receptors are present in the brain and play a role in various physiological processes . However, further research is needed to confirm this for N-Isonicotinoylalanine.
Target of Action
Result of Action
properties
IUPAC Name |
2-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(9(13)14)11-8(12)7-2-4-10-5-3-7/h2-6H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXRSQPSAHILRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

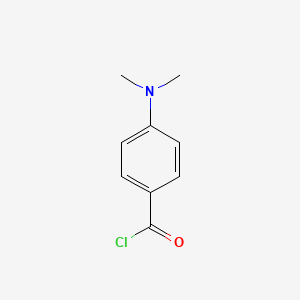
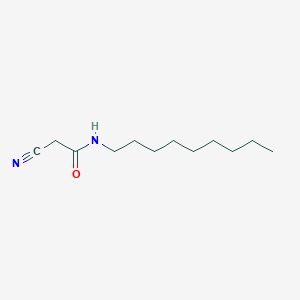
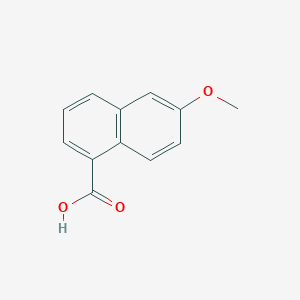
![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)
![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)


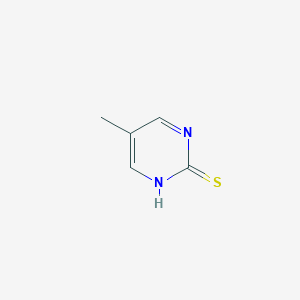



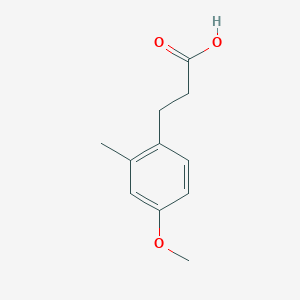

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)